N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide

説明

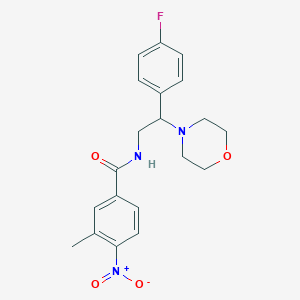

Chemical Structure: The compound features a benzamide core substituted with a 3-methyl and 4-nitro group. The amide nitrogen is linked to a 2-(4-fluorophenyl)-2-morpholinoethyl side chain. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, alongside a polar morpholine ring and aromatic fluorophenyl moiety, influencing solubility, bioavailability, and receptor interactions .

For the target compound, the morpholinoethyl side chain likely requires additional steps, such as alkylation of a primary amine intermediate with morpholine .

Potential Applications: Structurally related compounds in act as NMDA receptor antagonists, suggesting neuroprotective applications . The morpholino group may enhance blood-brain barrier (BBB) penetration compared to simpler amines.

特性

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O4/c1-14-12-16(4-7-18(14)24(26)27)20(25)22-13-19(23-8-10-28-11-9-23)15-2-5-17(21)6-3-15/h2-7,12,19H,8-11,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSONZXUGSRLVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Analogs in the Benzamide Family

Key Observations :

Comparison with Bicycloheptane-Based NMDA Antagonists

describes bicycloheptane derivatives (e.g., compound 5d: 2-(4-fluorophenyl)-N-(2-morpholinoethyl)bicyclo[2.2.1]heptan-2-amine) with NMDA receptor antagonism.

Functional Implications :

- Both compounds feature 4-fluorophenyl and morpholino groups, critical for receptor binding and BBB penetration.

- The benzamide core in the target compound may offer metabolic stability compared to the bicycloheptane scaffold.

Toxicity and Pharmacological Profiles

Toxicity in MDCK Cells :

- Memantine and bicycloheptane analogs (e.g., 5a–f) show EC₅₀ values >100 µM, indicating low cytotoxicity at therapeutic doses . The target compound’s morpholino group may further reduce toxicity by improving selectivity.

Binding Affinity :

Comparison with Fluorophenyl-Indole Derivatives :

Recommendations :

- Conduct in vitro binding assays to quantify NMDA receptor affinity.

- Compare cytotoxicity profiles in neuronal (N2a) and epithelial (MDCK) cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。